4-(2-Methoxyanilino)pent-3-en-2-one
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Overview
Description
4-(2-Methoxyanilino)pent-3-en-2-one is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group attached to an aniline moiety, which is further connected to a pent-3-en-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyanilino)pent-3-en-2-one typically involves the reaction of 2-methoxyaniline with pent-3-en-2-one under specific conditions. One common method is the condensation reaction, where the amine group of 2-methoxyaniline reacts with the carbonyl group of pent-3-en-2-one. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyanilino)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group or the aniline moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Methoxyanilino)pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The methoxy and aniline groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: Similar in structure but lacks the methoxyanilino group.
4-Chloropentan-2-one: Contains a chlorine atom instead of the methoxyanilino group.
3-Methylbutanal: A simpler aldehyde with a different functional group arrangement.
Uniqueness
4-(2-Methoxyanilino)pent-3-en-2-one is unique due to the presence of both the methoxy and aniline groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67484-04-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(2-methoxyanilino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(8-10(2)14)13-11-6-4-5-7-12(11)15-3/h4-8,13H,1-3H3 |
InChI Key |
MLIZMSOQKFNZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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